Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is a complex chemical compound. It belongs to a class of heterocyclic compounds containing a thiazole ring fused with a pyrrolidine structure. This compound has drawn significant interest in scientific research due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis processes. Here’s a simplified outline:
Starting Materials: : The synthesis begins with tert-butyl pyrrolidine-1-carboxylate and 2-amino-1,3-thiazole.
Formation of Thiazolyl Intermediate: : 2-amino-1,3-thiazole is reacted with a suitable protecting group to prevent unwanted side reactions.
Coupling Reaction: : The protected thiazole intermediate is then coupled with tert-butyl pyrrolidine-1-carboxylate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt).
Deprotection: : The protecting group is removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production methods are optimized for scalability and cost-effectiveness. Process intensification techniques, such as continuous flow chemistry, are employed to enhance reaction efficiency and yield. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), Raney nickel.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified thiazole or pyrrolidine structures, which may exhibit different properties and applications.
Scientific Research Applications
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate is utilized in diverse scientific research areas:
Chemistry: : Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: : Investigated for its potential as a biochemical probe due to its interaction with biological macromolecules.
Medicine: : Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: : Employed in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzymes: : Acts as an inhibitor or activator of various enzymes, altering metabolic pathways.
Receptors: : Binds to certain receptors, influencing cellular signaling processes.
Pathways: : Modulates biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate stands out due to its unique structural features and properties:
Similar Compounds: : Tert-butyl (3R)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate, Tert-butyl (3S)-3-(2-carboxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate.
Uniqueness: : The (3S) stereochemistry and the presence of both thiazole and pyrrolidine rings confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLZFBHJWBKQU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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